molecular formula C10H13N3 B1479969 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-00-5

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479969
CAS No.: 2098052-00-5
M. Wt: 175.23 g/mol
InChI Key: XPFWKUYAZOTWRV-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a versatile nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is recognized as a valuable non-classical isostere of the indole ring, a common motif in pharmaceuticals. Studies have demonstrated that replacing an indole with a 1H-imidazo[1,2-b]pyrazole core can lead to substantially improved aqueous solubility, a critical parameter for optimizing the pharmacokinetic properties of drug candidates . Researchers are actively targeting this scaffold for the development of novel therapeutic agents due to its diverse and useful bioactivities, which include potential anti-angiogenic, antimicrobial, anticancer, and anti-inflammatory properties . Its mechanism of action is multi-target in nature, with derivatives showing the ability to interfere with key cellular signaling pathways involved in inflammation and cancer progression, such as inhibiting p38MAPK phosphorylation and ROS production . The scaffold is also a key precursor in synthetic chemistry, enabling access to more complex structures, such as push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, via ring fragmentation . The cyclopentyl substituent at the N1 position contributes to the molecule's lipophilicity and can influence its interaction with biological targets. This product is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new multitarget bioactive compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-4-9(3-1)12-7-8-13-10(12)5-6-11-13/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWKUYAZOTWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, this compound has been found to interact with nucleic acids, potentially affecting gene expression and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and biological activity. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade when exposed to specific environmental factors. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can have distinct biological activities, further contributing to the compound’s overall effects on cellular function.

Biological Activity

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Br/Mg-exchange reactions : This method allows for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold.
  • Regioselective magnesiations and zincations : Using TMP-bases (2,2,6,6-tetramethylpiperidyl), these reactions facilitate the introduction of various electrophiles.
  • Cyclization reactions : Appropriate precursors are used to form the imidazo[1,2-b]pyrazole structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains:

  • E. coli and Bacillus subtilis were inhibited at concentrations as low as 40 µg/mL.
  • The compound's mechanism often involves interference with bacterial enzyme systems or structural integrity .

Anticancer Properties

The anticancer potential of this compound has been evaluated across various cell lines:

  • In vitro studies demonstrated cytotoxic effects against human cervical carcinoma HeLa cells, with several derivatives displaying IC50 values below 150 µM.
  • Mechanistically, it interferes with cellular pathways critical for cancer cell proliferation .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives:

  • Compounds have been shown to inhibit COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Notably, some derivatives exhibited high potency against COX-2 with IC50 values as low as 3.37 μM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding to Enzymes/Receptors : The compound can modulate enzymatic activity or receptor signaling pathways.
  • Cellular Pathway Interference : It affects pathways such as ERK1/2 and p38MAPK, which are crucial in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

StudyFocusFindings
Anti-inflammatoryDerivatives showed COX-2 inhibition comparable to celecoxib.
AnticancerCompound 63 demonstrated significant potency (IC50 = 0.183 μM) against HL-60 cells.
AntimicrobialEffective against E. coli and Bacillus subtilis at low concentrations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole exhibit notable anticancer properties. A study synthesized a library of imidazo[1,2-b]pyrazole derivatives and evaluated their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The findings indicated that certain compounds within this library displayed IC50 values below 1 μM, suggesting potent anticancer activity. For instance, compound 63 showed an IC50 of 0.183 μM against HL-60 cells, indicating high sensitivity and potential therapeutic relevance in oncology .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key kinases involved in signal transduction pathways. Specifically, studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit enzymes like ERK1/2 and AKT, which are crucial in regulating cell proliferation and survival. This inhibition can lead to increased apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Material Science

Functionalization for New Applications
The unique structure of this compound allows for selective functionalization, which can lead to the development of new materials with enhanced properties. Recent studies have explored the functionalization of the imidazo[1,2-b]pyrazole scaffold to create push–pull dyes with improved solubility in aqueous media compared to traditional indole-based compounds. This advancement opens avenues for applications in organic electronics and photonic devices .

Data Table: Cytotoxic Activity of Imidazo[1,2-b]Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 63HL-600.183Inhibition of apoptosis pathways
Compound 33MCF-71.24Induces apoptosis via signaling modulation
Compound 424T1 (mammary gland)3.79Targets kinase pathways

Case Studies

Case Study 1: Anticancer Efficacy
In a comparative study on the efficacy of various imidazo[1,2-b]pyrazole derivatives against multiple cancer cell lines, researchers found that specific substitutions on the imidazo scaffold significantly enhanced cytotoxic activity. The study highlighted that compounds with cyclopentyl substitutions exhibited greater potency due to their favorable interaction with target kinases involved in cancer progression .

Case Study 2: Development of Functional Materials
Another investigation focused on the synthesis and characterization of functionalized derivatives of this compound aimed at creating novel organic dyes. The results indicated that these functionalized compounds not only improved solubility but also exhibited enhanced photostability and electronic properties suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1H-imidazo[1,2-b]pyrazole scaffold shares structural and functional similarities with several heterocyclic compounds, as outlined below:

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Substituents/Modifications Biological Activity/Application Solubility/Physicochemical Properties Key References
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole Cyclopentyl at N1, methyl at C6 Potential serotonin receptor modulation High aqueous solubility (vs. indole)
Indole (e.g., Pruvanserin) Aromatic fused benzene/amine 5-HT2A antagonist (discontinued Phase II) Low solubility in physiological media
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) Dihydroimidazole ring Cell cycle synchronization (DNA synthesis inhibition) Moderate solubility; reversible cell arrest
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole Cyclobutylmethyl at N1 Research intermediate Lipophilicity increased (logP ~2.5*)
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Chloroethyl at N1, cyclopropyl at C6 Synthetic intermediate Reactivity influenced by chloroethyl group
6-(tert-Butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole tert-Butyl at C6, cyclopentyl at N1 Unknown (structural analog) High steric bulk (MW: 231.34 g/mol)

*Estimated based on substituent contributions.

Key Findings :

Solubility and Bioavailability :

  • The 1H-imidazo[1,2-b]pyrazole core demonstrates superior aqueous solubility compared to indole, attributed to its polarized N-heterocyclic structure and reduced aromaticity .
  • Substituents like cyclopentyl (logP ~3.0) balance lipophilicity, enhancing membrane permeability while maintaining solubility .

Biological Activity: IMPY: Unlike the cyclopentyl derivative, IMPY’s dihydroimidazole ring enables reversible G1-phase cell cycle arrest, highlighting the impact of saturation on biological function .

Synthetic Flexibility :

  • Cyclopentyl and tert-butyl groups are introduced via cross-coupling or multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé), enabling rapid diversification .
  • In contrast, indole functionalization often requires harsh conditions, limiting structural variety .

Thermodynamic Stability :

  • The 1H-imidazo[1,2-b]pyrazole scaffold exhibits greater metabolic stability than pyrrolo[1,2-a]imidazoles, which are prone to ring-opening under physiological conditions .

Preparation Methods

Methodology

A highly efficient and versatile method for synthesizing imidazo[1,2-b]pyrazole derivatives, including cyclopentyl-substituted analogues, is the sequential one-pot two-step GBB reaction. This approach involves:

  • Step 1: Microwave-assisted cyclocondensation of ethoxymethylene malononitrile derivatives with hydrazine to form functionalized 5-aminopyrazoles.
  • Step 2: A three-component GBB reaction involving the in situ formed 5-aminopyrazole, an aldehyde, and an isocyanide in the presence of a catalytic acid (e.g., trifluoroacetic acid).

This method allows rapid assembly of the fused heterocyclic system under mild conditions (room temperature to 140 °C), with reaction times ranging from 10 to 60 minutes and yields up to 83% for various derivatives.

Reaction Conditions and Optimization

  • Microwave irradiation (e.g., 80 °C, 150 W, 10 min) is used for the initial cyclocondensation.
  • Water addition and reagent sequence are critical for reaction efficiency.
  • Catalytic amounts of TFA (typically 20 mol%) promote the GBB reaction.
  • The reaction tolerates various aldehydes and isocyanides, allowing structural diversity.

Application to Cyclopentyl Substitution

While the literature primarily reports phenyl and alkyl substituents introduced via aldehydes or isocyanides, the cyclopentyl group can be introduced by employing cyclopentyl-containing aldehydes or isocyanides in the GBB reaction step.

Summary Table of GBB Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Ethoxymethylene malononitrile + Hydrazine 80 °C (microwave) 10 min Quantitative Microwave-assisted cyclocondensation
2 5-Aminopyrazole + Aldehyde + Isocyanide + TFA Room temp to 140 °C 10–60 min Up to 83 One-pot GBB three-component reaction

Adapted from Demjén et al., 2014

Preparation via Organometallic Cyclization and Substitution

Synthetic Route

Another approach involves:

  • Preparation of suitable pyrazole precursors.
  • Cyclization to the imidazo[1,2-b]pyrazole core via intramolecular reactions.
  • Introduction of the cyclopentyl substituent through nucleophilic substitution or cross-coupling reactions.

A typical sequence includes:

  • Br/Mg exchange reactions to generate organomagnesium intermediates.
  • Regioselective magnesiation and zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl).
  • Trapping with electrophiles to install functional groups or the cyclopentyl moiety.

Reaction Conditions

  • Use of anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Low temperatures (e.g., -78 °C to 0 °C) for organometallic steps.
  • Catalysts such as palladium complexes for cross-coupling reactions.
  • Purification by recrystallization or chromatography to obtain high purity.

Advantages and Limitations

  • Allows regioselective substitution and functional group tolerance.
  • Suitable for scale-up with optimization.
  • Requires careful handling of organometallic reagents and inert atmosphere.

Comparative Analysis of Preparation Methods

Feature GBB Multicomponent Reaction Organometallic Cyclization & Substitution
Complexity One-pot, two-step, operationally simple Multi-step, requires handling sensitive reagents
Reaction Time 10–60 minutes Several hours to days
Yield Up to 83% Variable, often moderate to good
Substituent Introduction Via aldehydes or isocyanides (flexible) Via electrophilic trapping or cross-coupling
Purification Simple filtration and washing Chromatography or recrystallization required
Scalability Suitable for library synthesis Amenable to scale-up with optimization
Environmental Considerations Green-compatible solvents and conditions Use of organometallics requires careful waste management

Detailed Research Findings

  • The GBB reaction has been demonstrated to produce a diverse library of imidazo[1,2-b]pyrazoles with various substitutions, including alkyl groups like cyclopentyl, with high selectivity and yields.
  • Microwave-assisted cyclocondensation enhances reaction rates and yields, reducing energy consumption.
  • The sequence of reagent addition and the presence of water significantly influence the reaction outcome.
  • Organometallic methods provide regioselective access to functionalized derivatives but require more elaborate procedures and purification steps.
  • The cyclopentyl substituent introduces steric bulk and lipophilicity, potentially affecting biological activity and pharmacokinetics.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole derivatives?

A sequential one-pot protocol enables rapid synthesis using hydrazine hydrate, ethoxymethylene malononitrile derivatives, aldehydes, and isocyanides. This method avoids complex purification (e.g., column chromatography) and achieves yields >80% under mild conditions (60°C, 10–60 min). The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is central to forming the imidazo[1,2-b]pyrazole core, with in situ generation of 5-aminopyrazole intermediates .

Q. How can tautomeric forms of 1H-imidazo[1,2-b]pyrazoles be distinguished experimentally?

Tautomerism (e.g., 1H vs. 5H forms) is resolved via 2D NMR (COSY, NOESY) and X-ray crystallography. For example, X-ray analysis of 7-bromo derivatives confirms the 1H tautomer as the dominant form due to hydrogen bonding patterns. NMR chemical shifts (e.g., NH protons at δ 12–13 ppm) and coupling constants further differentiate tautomers .

Q. What spectroscopic techniques are critical for structural confirmation of substituted derivatives?

Key methods include:

  • 1H/13C NMR : Assigns regiochemistry (e.g., C3 vs. C7 substitution) via aromatic proton splitting patterns.
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation pathways.
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

Regioselectivity is achieved through:

  • Br/Mg exchange : Using iPrMgCl·LiCl to functionalize C7 brominated intermediates.
  • TMP-bases (2,2,6,6-tetramethylpiperidyl) : Selective magnesiation at C3 or C2 positions, followed by electrophilic quenching (e.g., aldehydes, sulfonothioates).
  • SEM-protection : Ensches C1 nitrogen protection, directing reactivity to C6 or C7 positions .

Q. How does the 1H-imidazo[1,2-b]pyrazole core improve aqueous solubility compared to indole derivatives?

Comparative studies with the indole-based drug pruvanserin show:

PropertyPruvanserin (Indole)Imidazo[1,2-b]pyrazole Analog
logD (pH 7.4) 2.11.3
Aqueous Solubility 12 µM89 µM
pKa 6.4 (piperazine NH)7.3 (core NH)
The reduced lipophilicity (logD) and lower basicity enhance solubility, critical for bioavailability .

Q. How can researchers address contradictions in regioselectivity during metalation?

Prefunctionalization (e.g., bromination at C7) directs subsequent metalation. For example, SEM-protected 7-bromo derivatives undergo TMP2Zn·MgCl2·2LiCl-mediated zincation at C6, avoiding competing sites. Kinetic control and steric hindrance from TMP ligands are key to selectivity .

Q. What methodologies are used to synthesize push-pull dyes from imidazo[1,2-b]pyrazoles?

Metalation-induced fragmentation of the pyrazole ring (using TMP2Zn·MgCl2·2LiCl) yields (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. These dyes exhibit tunable fluorescence via electron-donor/acceptor substituents, with λem ranging 450–600 nm .

Q. How do 1H-imidazo[1,2-b]pyrazole derivatives interact with CNS targets like 5-HT3 receptors?

Tropanyl-substituted derivatives (e.g., 4a-g) show nanomolar affinity (Ki = 8–42 nM) for 5-HT3 receptors. Structure-activity relationship (SAR) studies highlight the importance of:

  • C6 amide/ester groups : Enhances hydrogen bonding with receptor residues.
  • C7 lipophilic substituents : Improves membrane permeability.
    In vitro assays using radioligand displacement (e.g., [³H]GR65630) validate activity .

Data Contradiction Analysis

Q. How can researchers reconcile variable yields in one-pot syntheses?

Yield variations (~50–96%) depend on:

  • Isocyanide reactivity : Electron-deficient isocyanides (e.g., TosylCN) accelerate cyclization.
  • Temperature control : Reactions above 60°C promote side products (e.g., hydrazone intermediates).
    Optimization via DOE (Design of Experiments) is recommended for scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
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1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

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